Cas no 898644-19-4 (N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide)
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
- AKOS024481099
- Z1686518169
- 898644-19-4
- N-(4-bromophenyl)-3-(1,2,4-triazol-1-yl)butanamide
- F3238-0052
- AP-124/43383681
-
- Inchi: 1S/C12H13BrN4O/c1-9(17-8-14-7-15-17)6-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18)
- InChI Key: FGIPRSWNDSGPSU-UHFFFAOYSA-N
- SMILES: N1(C(C)CC(=O)NC2=CC=C(C=C2)Br)C=NC=N1
Computed Properties
- Exact Mass: 308.02727g/mol
- Monoisotopic Mass: 308.02727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 59.8Ų
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3238-0052-2μmol |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-19-4 | 90%+ | 2μl |
$85.5 | 2023-04-26 | |
| Life Chemicals | F3238-0052-5μmol |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-19-4 | 90%+ | 5μl |
$94.5 | 2023-04-26 | |
| Life Chemicals | F3238-0052-10μmol |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-19-4 | 90%+ | 10μl |
$103.5 | 2023-04-26 | |
| Life Chemicals | F3238-0052-1mg |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-19-4 | 90%+ | 1mg |
$81.0 | 2023-04-26 | |
| Life Chemicals | F3238-0052-2mg |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-19-4 | 90%+ | 2mg |
$88.5 | 2023-04-26 | |
| Life Chemicals | F3238-0052-3mg |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-19-4 | 90%+ | 3mg |
$94.5 | 2023-04-26 | |
| Life Chemicals | F3238-0052-4mg |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-19-4 | 90%+ | 4mg |
$99.0 | 2023-04-26 | |
| Life Chemicals | F3238-0052-5mg |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-19-4 | 90%+ | 5mg |
$103.5 | 2023-04-26 | |
| Life Chemicals | F3238-0052-10mg |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-19-4 | 90%+ | 10mg |
$118.5 | 2023-04-26 | |
| Life Chemicals | F3238-0052-15mg |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-19-4 | 90%+ | 15mg |
$133.5 | 2023-04-26 |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
Research Briefing on N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (CAS: 898644-19-4)
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (CAS: 898644-19-4) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its structural properties, mechanism of action, and pharmacological activities, particularly in the context of antifungal and anticancer research. This briefing provides an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
The compound's structure features a 1,2,4-triazole moiety, which is known for its broad-spectrum biological activity, including antifungal, antibacterial, and anticancer properties. The presence of the 4-bromophenyl group further enhances its potential as a pharmacophore, enabling interactions with various biological targets. Recent in vitro studies have demonstrated its efficacy against Candida albicans and Aspergillus fumigatus, suggesting its potential as a novel antifungal agent. Additionally, preliminary data indicate inhibitory effects on specific cancer cell lines, warranting further investigation.
One of the key advancements in the study of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is the elucidation of its mechanism of action. Researchers have identified that the compound inhibits fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol pathway. This mechanism is analogous to that of azole antifungals, but the compound's unique structural features may confer improved selectivity and reduced toxicity. Molecular docking studies have provided insights into its binding interactions with CYP51, offering a foundation for structure-activity relationship (SAR) optimization.
In the context of anticancer research, N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has shown promising activity against breast and lung cancer cell lines. Studies suggest that the compound induces apoptosis via the mitochondrial pathway, characterized by caspase-3 activation and cytochrome c release. Furthermore, it has been observed to inhibit angiogenesis in vitro, potentially through modulation of vascular endothelial growth factor (VEGF) signaling. These findings position the compound as a candidate for further preclinical evaluation.
Despite these promising results, challenges remain in the development of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide as a therapeutic agent. Pharmacokinetic studies indicate limited oral bioavailability, necessitating formulation optimization or structural modifications to enhance absorption. Additionally, the compound's metabolic stability and potential drug-drug interactions require thorough investigation to ensure clinical viability. Ongoing research aims to address these limitations through medicinal chemistry approaches and advanced delivery systems.
In conclusion, N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (CAS: 898644-19-4) represents a promising scaffold for the development of novel antifungal and anticancer agents. Its unique structural features and dual mechanisms of action underscore its potential in addressing unmet medical needs. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications through targeted drug design and combination therapies.
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